molecular formula C19H17N3O5S B11534171 N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

Cat. No.: B11534171
M. Wt: 399.4 g/mol
InChI Key: SHZYKLDLYJZBPM-UDWIEESQSA-N
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Description

N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with most transition metal ions. This particular compound is characterized by the presence of a methoxynaphthalene group and a nitrobenzene sulfonohydrazide moiety, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or other derivatives.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may influence its biological activity. The specific pathways involved depend on the nature of the target and the context of its application .

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones with different substituents on the aromatic rings. For example:

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C19H17N3O5S/c1-13-7-9-15(11-18(13)22(23)24)28(25,26)21-20-12-17-16-6-4-3-5-14(16)8-10-19(17)27-2/h3-12,21H,1-2H3/b20-12+

InChI Key

SHZYKLDLYJZBPM-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC)[N+](=O)[O-]

Origin of Product

United States

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